molecular formula C18H20N2O4S2 B2512444 Ethyl 2-({[(4-methoxyphenyl)carbonyl]carbamothioyl}amino)-4,5-dimethylthiophene-3-carboxylate CAS No. 268733-37-5

Ethyl 2-({[(4-methoxyphenyl)carbonyl]carbamothioyl}amino)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B2512444
CAS No.: 268733-37-5
M. Wt: 392.49
InChI Key: IFXPGFKTFZXOEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-({[(4-methoxyphenyl)carbonyl]carbamothioyl}amino)-4,5-dimethylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C18H20N2O4S2 and its molecular weight is 392.49. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antioxidant Activities

Thiophene derivatives have been synthesized and evaluated for their antimicrobial and antioxidant properties. In a study by Raghavendra et al. (2016), ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds were screened for in vitro antimicrobial activity, showing excellent antibacterial and antifungal properties. Additionally, some of these compounds manifested profound antioxidant potential, indicating their potential use in pharmaceutical applications targeting oxidative stress-related diseases and microbial infections (Raghavendra et al., 2016).

Antiproliferative Activity and Tumor Cell Selectivity

Thiophene derivatives have also been investigated for their antiproliferative activity against various tumor cell lines. A study by Thomas et al. (2017) on 5-alkyl-2-amino-3-methylcarboxylate thiophenes demonstrated pronounced anti-proliferative activity and tumor cell selectivity, especially against T-lymphoma, prostate, kidney, and hepatoma tumor cells. These findings suggest the potential application of thiophene derivatives in cancer therapy, particularly in targeting specific tumor cell types with minimal impact on healthy cells (Thomas et al., 2017).

Corrosion Inhibition

Another significant application of thiophene derivatives is in the field of corrosion inhibition. Saranya et al. (2020) synthesized pyran derivatives, including ethyl 2-amino-4-(4-methoxyphenyl)-6-(p-tolyl)-4H-pyran-3-carboxylate, and investigated their efficacy in mitigating the corrosion of mild steel in sulfuric acid solution. These compounds showed high inhibition efficiency and acted as mixed-type inhibitors, suggesting their potential use in protecting metal surfaces from corrosive environments (Saranya et al., 2020).

Mechanism of Action

Properties

IUPAC Name

ethyl 2-[(4-methoxybenzoyl)carbamothioylamino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S2/c1-5-24-17(22)14-10(2)11(3)26-16(14)20-18(25)19-15(21)12-6-8-13(23-4)9-7-12/h6-9H,5H2,1-4H3,(H2,19,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFXPGFKTFZXOEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=S)NC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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